molecular formula C11H14O5 B14436723 Benzaldehyde, 3,5-bis(methoxymethoxy)- CAS No. 76280-61-0

Benzaldehyde, 3,5-bis(methoxymethoxy)-

Cat. No.: B14436723
CAS No.: 76280-61-0
M. Wt: 226.23 g/mol
InChI Key: RIKIEMNKLOZWEH-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-bis(methoxymethoxy)-: is an organic compound with the molecular formula C11H14O5 It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzaldehyde, 3,5-bis(methoxymethoxy)- typically involves the reaction of methyl 3,5-bis(methoxymethoxy)benzoate with lithium aluminium hydride in anhydrous tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for Benzaldehyde, 3,5-bis(methoxymethoxy)- are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 3,5-bis(methoxymethoxy)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Reactions involving the replacement of functional groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 3,5-bis(methoxymethoxy)benzoic acid.

    Reduction: Formation of 3,5-bis(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which Benzaldehyde, 3,5-bis(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to the desired biological activity .

Comparison with Similar Compounds

  • 3,4-Bis(2-methoxyethoxy)benzaldehyde
  • Methyl 3,5-bis(benzyloxy)benzoate

Comparison: Benzaldehyde, 3,5-bis(methoxymethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Biological Activity

Benzaldehyde, 3,5-bis(methoxymethoxy)- (C11H14O5), is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzaldehyde, 3,5-bis(methoxymethoxy)- features two methoxymethoxy substituents on a benzaldehyde backbone. Its structure can be represented as follows:

C6H4(OCH2OCH3)2CHO\text{C}_6\text{H}_4(\text{OCH}_2\text{OCH}_3)_2\text{CHO}

This compound has been studied for its antioxidant properties and potential therapeutic applications.

Antioxidant Properties

One of the primary areas of research regarding Benzaldehyde, 3,5-bis(methoxymethoxy)- is its antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and damage cellular components.

  • DPPH Radical Scavenging Activity : Studies have demonstrated that compounds with similar structures exhibit significant DPPH radical scavenging activity. For instance, a related compound showed an IC50 value indicating effective radical scavenging capabilities. This suggests that Benzaldehyde, 3,5-bis(methoxymethoxy)- may also possess similar antioxidant properties .

Enzyme Inhibition

Research indicates that modifications to the benzaldehyde structure can influence its inhibitory activity against certain enzymes. For example:

  • c-Met Inhibition : Compounds structurally related to Benzaldehyde, 3,5-bis(methoxymethoxy)- have been shown to inhibit c-Met phosphorylation in various cell lines. The presence of hydroxyl groups in the structure is critical for maintaining this inhibitory activity. A similar compound demonstrated an IC50 of 107 nM against c-Met, highlighting the potential for Benzaldehyde derivatives to act as enzyme inhibitors .

Study on Antioxidant Activity

A study focused on the antioxidant properties of methoxymethoxy-substituted benzaldehydes found that these compounds could effectively scavenge free radicals. The research utilized various assays to measure the radical scavenging capacity and compared it with known antioxidants .

Enzyme Activity in Cell Lines

In another investigation, researchers evaluated the effects of Benzaldehyde derivatives on c-Met phosphorylation in BaF3/TPR-Met and EBC-1 NSCLC cell lines. The study revealed that specific structural modifications led to enhanced enzyme inhibition, suggesting a structure-activity relationship that could guide future drug design efforts .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (nM)Notes
Benzaldehyde, 3,5-bis(methoxymethoxy)-Antioxidant ActivityTBDPotential DPPH scavenger
Related Compound Ac-Met Inhibition107Effective in NSCLC cell lines
Related Compound Bc-Met Inhibition63Significant structural modifications

Properties

IUPAC Name

3,5-bis(methoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKIEMNKLOZWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC(=C1)C=O)OCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337426
Record name Benzaldehyde, 3,5-bis(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76280-61-0
Record name Benzaldehyde, 3,5-bis(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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